Cas no 855287-26-2 (Ethyl 7-methoxy-8-methyl-2-oxo-2H-chromene-3-carboxylate)

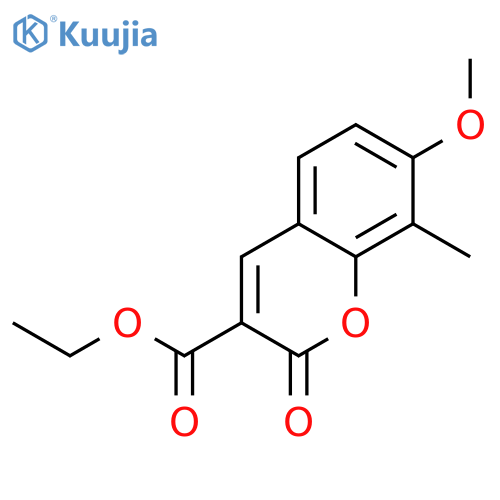

855287-26-2 structure

商品名:Ethyl 7-methoxy-8-methyl-2-oxo-2H-chromene-3-carboxylate

Ethyl 7-methoxy-8-methyl-2-oxo-2H-chromene-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 7-methoxy-8-methyl-2-oxo-2H-chromene-3-carboxylate

- ethyl 7-methoxy-8-methyl-2-oxochromene-3-carboxylate

- 855287-26-2

- Ethyl7-methoxy-8-methyl-2-oxo-2H-chromene-3-carboxylate

-

- インチ: InChI=1S/C14H14O5/c1-4-18-13(15)10-7-9-5-6-11(17-3)8(2)12(9)19-14(10)16/h5-7H,4H2,1-3H3

- InChIKey: GDMRYVZMZYNRDR-UHFFFAOYSA-N

- ほほえんだ: CCOC(=O)C1=CC2=CC=C(C(=C2OC1=O)C)OC

計算された属性

- せいみつぶんしりょう: 262.08412354g/mol

- どういたいしつりょう: 262.08412354g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 401

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 61.8Ų

- 疎水性パラメータ計算基準値(XlogP): 2.7

Ethyl 7-methoxy-8-methyl-2-oxo-2H-chromene-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A449041845-1g |

Ethyl 7-methoxy-8-methyl-2-oxo-2H-chromene-3-carboxylate |

855287-26-2 | 95% | 1g |

$492.96 | 2023-08-31 | |

| Crysdot LLC | CD11044273-1g |

Ethyl 7-methoxy-8-methyl-2-oxo-2H-chromene-3-carboxylate |

855287-26-2 | 95+% | 1g |

$581 | 2024-07-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1743929-1g |

Ethyl 7-methoxy-8-methyl-2-oxo-2h-chromene-3-carboxylate |

855287-26-2 | 98% | 1g |

¥4508.00 | 2024-07-28 | |

| Chemenu | CM162709-1g |

ethyl 7-methoxy-8-methyl-2-oxo-2H-chromene-3-carboxylate |

855287-26-2 | 95% | 1g |

$*** | 2023-03-30 | |

| Chemenu | CM162709-1g |

ethyl 7-methoxy-8-methyl-2-oxo-2H-chromene-3-carboxylate |

855287-26-2 | 95% | 1g |

$549 | 2021-06-17 |

Ethyl 7-methoxy-8-methyl-2-oxo-2H-chromene-3-carboxylate 関連文献

-

Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935

-

Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

-

Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357

855287-26-2 (Ethyl 7-methoxy-8-methyl-2-oxo-2H-chromene-3-carboxylate) 関連製品

- 36044-49-2(Methyl 2H-chromene-3-carboxylate)

- 22649-28-1(2H-Chromene-3-carboxylic acid)

- 10242-13-4(2H-1-Benzopyran-3-carboxylicacid, 6-methyl-2-oxo-)

- 779-27-1(7-Hydroxycoumarin-3-carboxylic acid)

- 1846-76-0(Ethyl 3-coumarincarboxylate)

- 6093-71-6(YZ9)

- 531-81-7(Coumarin-3-carboxylic acid)

- 20300-59-8(7-Methoxycoumarin-3-carboxylic acid)

- 2445-82-1(2H-1-Benzopyran-2-one,3-methyl-)

- 57543-58-5(Ethyl 2H-chromene-3-carboxylate)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量